Ethyl 2-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core with various functional groups such as nitro, oxo, and carboxylate. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the reaction of 2-chlorothienopyridone with primary aromatic amines in the presence of palladium acetate and cesium fluoride can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Primary amines, thiols.
Major Products Formed
Reduction: Ethyl 2-amino-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate.
Substitution: Various substituted thienopyridine derivatives depending on the nucleophile used.
Oxidation: Oxidized thienopyridine derivatives with additional functional groups.
Scientific Research Applications
Ethyl 2-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a lead compound in the development of new drugs, particularly for its antibacterial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 2-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, similar compounds in the thienopyridine family are known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, which play crucial roles in DNA replication . By binding to these enzymes, the compound can block the progress of the DNA replication enzyme complex, leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate .
- Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate .
- Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate .
Uniqueness
Ethyl 2-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the nitro group or have different substituents, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
62627-25-2 |
---|---|
Molecular Formula |
C10H8N2O5S |
Molecular Weight |
268.25 g/mol |
IUPAC Name |
ethyl 2-nitro-4-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H8N2O5S/c1-2-17-10(14)6-4-11-9-5(8(6)13)3-7(18-9)12(15)16/h3-4H,2H2,1H3,(H,11,13) |
InChI Key |
WSGFLQHVJAHOEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.